(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate is an organic compound that features a brominated alkene chain attached to a thioester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate typically involves the reaction of a brominated alkene with a thioester precursor. One common method involves the use of methyl 3-mercaptopropanoate and 14-bromotetradec-5-ene. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to around 75°C for 15 minutes to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated alkene can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate can be used as a building block for the synthesis of more complex molecules. Its brominated alkene and thioester functionalities make it a versatile intermediate for various synthetic transformations.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its unique structure could be exploited for the development of drugs targeting specific biological pathways or molecular targets.
Industry
In the materials science field, this compound can be used in the synthesis of polymers or other advanced materials with specific properties. Its brominated alkene group can participate in polymerization reactions, leading to materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of (Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioester group can undergo hydrolysis, releasing the corresponding thiol, which can further participate in biochemical reactions. The brominated alkene group can also undergo various transformations, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-Methyl 3-((14-chlorotetradec-5-en-1-yl)thio)propanoate: Similar structure but with a chlorine atom instead of bromine.
(Z)-Methyl 3-((14-iodotetradec-5-en-1-yl)thio)propanoate: Similar structure but with an iodine atom instead of bromine.
(Z)-Methyl 3-((14-fluorotetradec-5-en-1-yl)thio)propanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate is unique due to the presence of the bromine atom, which can impart different reactivity and properties compared to its chlorine, iodine, or fluorine analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
Molecular Formula |
C18H33BrO2S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 3-[(Z)-14-bromotetradec-5-enyl]sulfanylpropanoate |
InChI |
InChI=1S/C18H33BrO2S/c1-21-18(20)14-17-22-16-13-11-9-7-5-3-2-4-6-8-10-12-15-19/h5,7H,2-4,6,8-17H2,1H3/b7-5- |
InChI Key |
WALHPDHZZJNPLC-ALCCZGGFSA-N |
Isomeric SMILES |
COC(=O)CCSCCCC/C=C\CCCCCCCCBr |
Canonical SMILES |
COC(=O)CCSCCCCC=CCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.